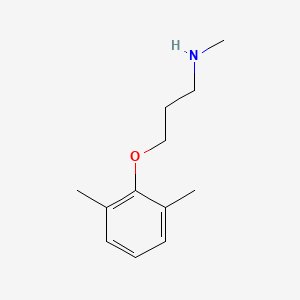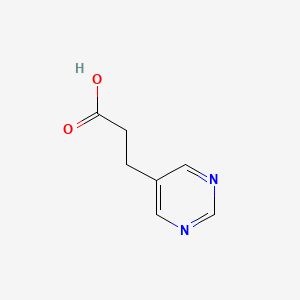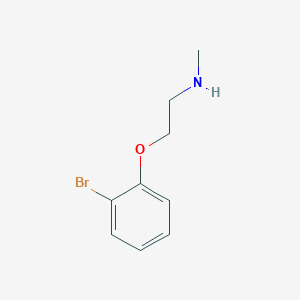![molecular formula C9H6F3N3O B1341886 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine CAS No. 910442-24-9](/img/structure/B1341886.png)
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” is an organic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a trifluoromethyl group (-CF3) and an amine group (-NH2), both of which are attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, the trifluoromethyl group, and the amine group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitutions or additions, especially at the electrophilic sites such as the carbonyl carbon in the oxadiazole ring or the carbon attached to the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the amine group could allow it to form hydrogen bonds .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” could potentially be used in the development of new pharmaceuticals.
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” have been used in the development of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Antidepressant Research
A compound similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” has been studied for its potential antidepressant-like effects . This suggests that “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” could also be explored in this area.
Antimicrobial Research
“3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” and its derivatives could potentially be used in antimicrobial research . The antimicrobial properties of these compounds could be beneficial in the development of new antimicrobial agents.
Synthesis of Other Compounds
“3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” could be used as a starting material or intermediate in the synthesis of other compounds . Its unique structure could make it a valuable component in various chemical reactions.
Fluorescence and Phosphorescence in Organic Materials
Compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” have been used in the study of fluorescence and phosphorescence in organic materials . This suggests that “3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine” could also be used in this field of research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPZJDBIFNDGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592204 |
Source


|
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
CAS RN |
910442-24-9 |
Source


|
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)









![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

